molecular formula C26H35N3O6S2 B2581541 Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-20-7

Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2581541
CAS No.: 489471-20-7
M. Wt: 549.7
InChI Key: KGWVSVTXCAXHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with:

  • A 5,5,7,7-tetramethyl group on the cyclohexene ring, enhancing steric bulk and metabolic stability.
  • A 2-(4-sulfonylbenzamido) substituent at position 2, modified with a 2,6-dimethylmorpholino group, which improves solubility and target interaction.
  • A methyl ester at position 3, likely serving as a prodrug moiety for carboxylic acid activation.

This structural framework is associated with bioactivity in modulating inflammatory responses, particularly inhibition of TNF-α production, as observed in related tetrahydrothieno[2,3-c]pyridine derivatives .

Properties

IUPAC Name

methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O6S2/c1-15-13-29(14-16(2)35-15)37(32,33)18-10-8-17(9-11-18)22(30)27-23-20(24(31)34-7)19-12-25(3,4)28-26(5,6)21(19)36-23/h8-11,15-16,28H,12-14H2,1-7H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWVSVTXCAXHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features suggest various biological activities that merit further investigation.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core which is characterized by its sulfur and nitrogen heteroatoms. The presence of a morpholino group and a sulfonamide moiety indicates potential interactions with various biological targets. The molecular formula is C23H31N4O5SC_{23}H_{31}N_{4}O_{5}S with a molecular weight of approximately 543.09 g/mol .

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. Predictive models such as the PASS (Prediction of Activity Spectra for Substances) suggest that the compound may exhibit a range of activities including:

  • Anticancer : Structural similarities to thienopyridine derivatives which are known for anticancer properties.
  • Antibacterial : The sulfonamide group is associated with antibacterial activity.
  • CNS Activity : The morpholine ring suggests potential central nervous system effects .

Biological Activity Overview

The following table summarizes the predicted biological activities based on structural analysis:

Activity Mechanism References
AnticancerInhibition of cell proliferation
AntibacterialDisruption of bacterial cell wall synthesis
CNS ActivityModulation of neurotransmitter systems
Anti-inflammatoryInhibition of inflammatory cytokines

Case Studies and Research Findings

  • Anticancer Studies : Research has demonstrated that compounds with similar thieno-pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thienopyridine have shown effectiveness in inhibiting tumor growth in preclinical models.
  • Antibacterial Activity : A study highlighted that sulfonamide-containing compounds are effective against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of folic acid synthesis which is crucial for bacterial growth.
  • CNS Effects : Morpholine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These studies suggest that the compound may influence pathways involved in neuronal survival and inflammation .

Scientific Research Applications

Drug Development

The compound's structural features indicate potential for drug development. The thieno[2,3-c]pyridine core is known for its biological activity, particularly in anticancer and antimicrobial applications. The sulfonamide group enhances solubility and bioavailability, making it suitable for oral administration.

Potential Therapeutic Areas:

  • Anticancer Activity: Structural analogs of thieno[2,3-c]pyridine have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Compounds containing sulfonamide groups are often effective against bacterial infections.

Biological Interaction Studies

Understanding how methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate interacts with biological macromolecules is crucial for elucidating its therapeutic potential.

Interaction Mechanisms

Research indicates that this compound may interact with enzymes or receptors involved in disease pathways. For example:

  • Enzyme Inhibition: It may inhibit specific enzymes linked to tumor growth or bacterial proliferation.
  • Receptor Binding: The morpholino group could facilitate binding to neurotransmitter receptors or other cellular targets.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Common methods include:

  • Nucleophilic Substitution Reactions: Utilizing the morpholino group to introduce the sulfonamide moiety.
  • Cyclization Reactions: Forming the thieno-pyridine structure through cyclization of precursor compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

Study ReferenceCompound TestedKey Findings
Thienopyridine DerivativesShowed significant anticancer activity in vitro against various cancer cell lines.
Sulfanilamide AnaloguesDemonstrated broad-spectrum antibacterial properties in clinical trials.
Morpholine DerivativesIndicated potential central nervous system activity in animal models.

These findings suggest that this compound could exhibit similar or enhanced pharmacological profiles due to its unique structural components.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity or enabling further derivatization.

Reaction Conditions Product Key Observations
1M HCl, reflux, 4–6h 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-...-3-carboxylic acidEthanol-HCl systems are effective for ester hydrolysis without affecting sulfonamides .
NaOH (aq.), 60°C, 2h Sodium salt of the carboxylic acidAlkaline conditions may require neutralization to isolate the free acid .

Amide Bond Reactivity

The benzamido group at position 2 is stabilized by resonance but may undergo hydrolysis under extreme conditions. The sulfonamide-linked morpholine group is relatively inert under standard hydrolysis conditions due to its electron-withdrawing sulfonyl group.

Reaction Type Conditions Outcome
Acidic HydrolysisConc. H₂SO₄, 100°C, 12h Partial cleavage of the amide bond, yielding 4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid and the amine derivative.
Enzymatic CleavageProteases (e.g., trypsin), pH 7.4, 37°CUnlikely due to the synthetic nature of the amide bond and steric hindrance.

Sulfonamide Functionalization

The 2,6-dimethylmorpholino-sulfonyl group may participate in nucleophilic substitution or serve as a directing group for electrophilic aromatic substitution.

Reaction Reagents Product
Nucleophilic SubstitutionR-OH/NaH, DMF, 80°C Replacement of the sulfonyl group with alkoxy or amino substituents (low yield due to steric hindrance).
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°C Nitration at the para position of the benzamido ring (if electron-donating groups permit).

Hydrogenation of the Tetrahydrothienopyridine Core

Reaction Catalyst/Reagents Outcome
Thiophene Ring OxidationmCPBA, CH₂Cl₂, 25°C Epoxidation or sulfone formation, depending on the oxidant.
Ring-OpeningLiAlH₄, THF, reflux Reduction of the thiophene ring to a dihydrothiophene system (rare).

Functionalization of the Morpholine Substituent

The 2,6-dimethylmorpholine group is typically resistant to mild reactions but may undergo demethylation or oxidation under harsh conditions:

Reaction Conditions Product
DemethylationBBr₃, CH₂Cl₂, -78°C Cleavage of methyl groups to yield hydroxylated morpholine derivatives.
OxidationKMnO₄, H₂O, 100°C Conversion of morpholine to a lactam or ketone (requires acidic/basic media).

Cross-Coupling Reactions

While the compound lacks halogens or boronate esters, the sulfonamide or ester groups could be modified to introduce coupling handles:

Strategy Modification Application
Suzuki-Miyaura CouplingIntroduce boronate at position 6 Requires prior functionalization (e.g., bromination) of the thienopyridine core.
Buchwald-Hartwig AminationPalladium-catalyzed C–N bond formation Limited by the steric bulk of the tetramethylcyclohexane ring.

Key Stability Considerations

  • Thermal Stability : The compound is stable below 150°C but may decompose at higher temperatures due to the sulfonamide and ester groups .

  • Photostability : The thiophene ring is prone to photodegradation, necessitating storage in amber containers .

Comparison with Similar Compounds

Structural Analogs in the Tetrahydrothieno[2,3-c]pyridine Class

(a) Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Key Differences: 6-position substituent: Isopropyl group (vs. 5,5,7,7-tetramethyl in the target compound). Sulfonamide group: N-methyl-N-phenylsulfamoyl (vs. 2,6-dimethylmorpholino sulfonyl).
  • The N-methyl-N-phenylsulfamoyl group introduces aromaticity, which could influence pharmacokinetics (e.g., plasma protein binding) .
(b) 2-(3',4',5'-Trimethoxyanilino)-3-cyano-6-substituted Tetrahydrothieno[2,3-c]pyridines
  • Key Features: 2-position substituent: Trimethoxyanilino group (vs. sulfonylbenzamido in the target compound). 3-position: Cyano or alkoxycarbonyl groups (vs. methyl ester).
  • Bioactivity :
    • These derivatives exhibit antitubulin activity by mimicking colchicine-binding sites, unlike the TNF-α inhibition seen in the target compound’s class. The trimethoxyphenyl moiety is critical for microtubule disruption .
(c) 2,6-Disubstituted Tetrahydrothieno[2,3-c]pyridine-3-carboxamides
  • Key Modifications :
    • 2-position : Varied aryl or alkyl groups.
    • 6-position : Substitutions like acetyl or methoxycarbonyl.
  • Application :
    • Optimized for anti-mycobacterial activity via 3D-QSAR models. The carboxamide at position 3 enhances hydrogen bonding with bacterial targets, unlike the ester group in the target compound .

Bioactivity Comparison

Compound Class Core Structure Key Substituents Primary Bioactivity Potency (IC₅₀/EC₅₀) Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine 5,5,7,7-Tetramethyl; 2,6-dimethylmorpholino sulfonyl TNF-α inhibition (hypothesized) Not reported
6-Isopropyl Analog Tetrahydrothieno[2,3-c]pyridine 6-Isopropyl; N-methyl-N-phenylsulfamoyl Undisclosed (structural analog) Not reported
2-Trimethoxyanilino Derivatives Tetrahydrothieno[2,3-c]pyridine 3-Cyano/alkoxycarbonyl; 6-substituted Antitubulin (nanomolar range) IC₅₀: 10–100 nM
TNF-α Inhibitors (Rat Model) Tetrahydrothieno[2,3-c]pyridine Varied 2-position sulfonamides TNF-α inhibition IC₅₀: 0.1–1 μM

Structural Influence on Activity

  • Sulfonamide vs. Anilino Groups: Sulfonamide-containing derivatives (e.g., target compound) are associated with anti-inflammatory activity due to sulfonyl interactions with TNF-α signaling pathways . Anilino-substituted analogs prioritize antiproliferative effects via tubulin binding .
  • Ester vs. Carboxamide at Position 3 :
    • Methyl esters (target compound) may act as prodrugs, whereas carboxamides directly engage hydrogen bonding in bacterial targets .
  • Substituent Bulk :
    • The 5,5,7,7-tetramethyl groups in the target compound likely enhance metabolic stability but may reduce membrane permeability compared to smaller substituents (e.g., isopropyl) .

Q & A

Q. What strategies address low yield in derivative synthesis?

  • Methodological Approach :
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for coupling reactions to improve efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) for steps involving cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.